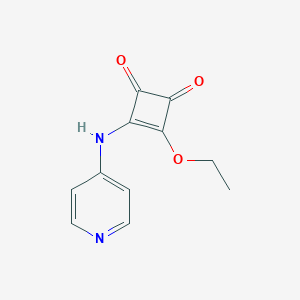

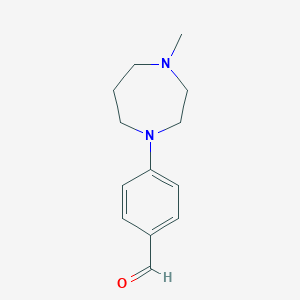

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

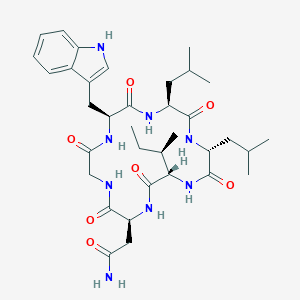

Introduction (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid is a chiral compound involved in various synthetic and chemical applications. This compound is relevant in the synthesis of peptides and other organic molecules, particularly in the pharmaceutical and biochemical fields.

Synthesis Analysis The synthesis involves highly stereoselective processes, with one method detailing the creation of a suitably protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides (Thaisrivongs et al., 1987). Another method includes reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones for chain elongations and modifications (Noda & Seebach, 1987).

Molecular Structure Analysis The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid involves a tert-butoxycarbonyl (Boc) group attached to an amino group, which is a common protective group in peptide synthesis. The structure is characterized by its chiral center, making it an important compound in asymmetric synthesis (Linder et al., 2003).

Chemical Reactions and Properties This compound participates in various chemical reactions, particularly in the synthesis of peptides and as an intermediate in organic syntheses. Its reactivity often centers around the tert-butoxycarbonyl protected amino group, enabling selective reactions in complex molecular environments (Bakonyi et al., 2013).

Physical Properties Analysis The physical properties such as solubility, melting point, and boiling point of (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid would typically depend on its molecular structure. However, specific data on these properties should be derived from material safety data sheets (MSDS) and laboratory measurements, as academic sources often focus more on its chemical applications than its physical characteristics.

Chemical Properties Analysis The chemical properties, including reactivity, stability under various conditions, and compatibility with different reagents, are crucial for its application in synthesis. The Boc group provides steric bulk and protects the amino acid during reactions, making it a staple in peptide synthesis methodologies (Diemert et al., 1998).

Aplicaciones Científicas De Investigación

1. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application Summary : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

- Methods of Application : The method involves the use of a phosphonium ionic liquid. This ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .

2. Synthesis of Tertiary Butyl Esters

- Application Summary : “®-3-((tert-Butoxycarbonyl)amino)pentanoic acid” is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application : The method has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

“®-3-((tert-Butoxycarbonyl)amino)pentanoic acid” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of soap and water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid | |

CAS RN |

183990-60-5 |

Source

|

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)

![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)